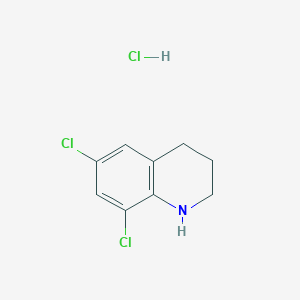

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Übersicht

Beschreibung

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the chemical formula C9H10Cl3N . It appears as a powder and is stored at room temperature . This compound has garnered significant attention from the scientific community for its diverse range of applications.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which includes 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride, involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

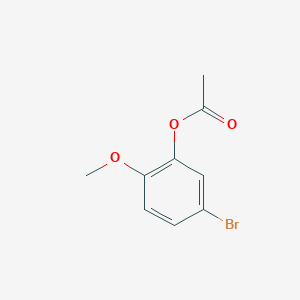

The molecular structure of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is represented by the SMILES notation: C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl . The molecular weight of the compound is 257.77 .Physical And Chemical Properties Analysis

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 257.77 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride: is a compound of interest in medicinal chemistry due to its structural similarity to quinoline derivatives, which are known for their therapeutic properties. Its dichloro substitution could be pivotal in synthesizing novel compounds with potential antimalarial, antibacterial, and antifungal activities. The compound’s reactivity with various biochemicals could lead to the development of new drugs with improved efficacy and reduced side effects .

Agriculture

In agriculture, this compound could be explored for its role as a chemical intermediate in the synthesis of herbicides or pesticides. Its structural framework allows for further functionalization, potentially leading to the creation of compounds that can selectively target pests or weeds without harming crops .

Material Science

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride: may serve as a precursor in the synthesis of advanced materials. For instance, its incorporation into polymers could impart unique properties like increased thermal stability or resistance to degradation, which are valuable in creating durable materials for construction or packaging .

Environmental Science

The environmental applications of this compound could include its use as a building block in the design of organic molecules that can capture pollutants or heavy metals from water or soil. Its modified derivatives could be used in sensors for detecting environmental contaminants .

Analytical Chemistry

In analytical chemistry, derivatives of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride could be used as standards or reagents in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of complex mixtures in research and industry .

Biochemistry

This compound’s role in biochemistry could be significant in studying protein-ligand interactions, where it may act as an inhibitor or activator for certain enzymes. Understanding these interactions is essential for drug design and the elucidation of metabolic pathways .

Pharmaceutical Development

Pharmaceutical development could benefit from this compound’s potential as an intermediate in drug synthesis. Its chemical structure could be modified to enhance drug delivery, reduce toxicity, or improve drug-receptor interactions .

Chemical Synthesis

Finally, in the field of chemical synthesis, 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride could be utilized in the development of new synthetic routes. It could be a key intermediate in the total synthesis of complex organic molecules, potentially leading to more efficient and sustainable chemical processes .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to the structure of the compound , exhibit a wide range of biological activities .

Mode of Action

It is known that 8-hq based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Biochemical Pathways

8-hq based molecules have been shown to have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Result of Action

8-hq based molecules have been shown to have diverse biological activities, including anticancer, antiviral, and antibacterial activities .

Eigenschaften

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQLVYHSDZZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)